2-(6-Chloropyrazin-2-yl)acetonitrile

Description

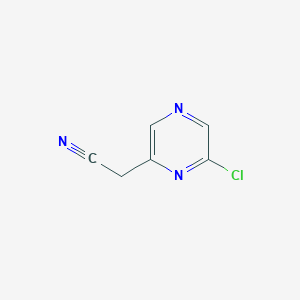

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyrazin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-4-9-3-5(10-6)1-2-8/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKGXAIUFDRFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551759 | |

| Record name | (6-Chloropyrazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378332-54-7 | |

| Record name | (6-Chloropyrazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 6 Chloropyrazin 2 Yl Acetonitrile

Direct Synthesis Approaches

Direct approaches aim to construct the final molecule by introducing the key functional groups onto a pre-existing pyrazine (B50134) or chloropyrazine core. These methods are often valued for their efficiency and step economy.

One direct method for forging the C-C bond between the pyrazine ring and the acetonitrile (B52724) moiety is through a cyanomethylation reaction. mdpi.com Radical-based cyanomethylation has emerged as a powerful tool for the C-H functionalization of heteroaromatics. In this approach, a chloropyrazine precursor can be subjected to conditions that generate a cyanomethyl radical (•CH₂CN) from acetonitrile.

This reaction is typically initiated by a radical initiator, such as di-tert-butyl peroxide (DTBP) or tert-butyl peroxybenzoate (TBPB), in the presence of acetonitrile, which often serves as both the reagent and the solvent. mdpi.com The highly reactive cyanomethyl radical can then attack the electron-deficient chloropyrazine ring to form the desired product. The regioselectivity of this addition is governed by the electronic properties of the substituted pyrazine ring.

Table 1: Representative Conditions for Radical Cyanomethylation of Heteroarenes

| Catalyst/Initiator | Cyanomethyl Source | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| FeCl₂ / DTBP | Acetonitrile | Acetonitrile | 120-140 | mdpi.com |

This table illustrates general conditions for cyanomethylation reactions on aromatic systems, which are applicable precedents for the synthesis of the target compound.

A more common and controllable strategy involves the stepwise functionalization of the pyrazine nucleus. This begins with establishing the correct halogenation pattern, followed by the introduction of the nitrile-containing side chain.

The synthesis of the target compound logically starts from a dichlorinated pyrazine precursor, namely 2,6-dichloropyrazine (B21018). The preparation of this key intermediate is well-established and typically begins from pyrazinone derivatives. A common method involves the treatment of 2,6-dihydroxypyrazine (or its tautomeric form) with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalyst such as phosphorus pentachloride (PCl₅) or dimethylformamide (DMF). This reaction effectively converts the hydroxyl or oxo groups into chloro substituents.

Another route to substituted chloropyrazines involves the regioselective chlorination of pyrazine N-oxides, followed by deoxygenation. researchgate.net These methods provide reliable access to the necessary dichlorinated scaffold upon which the acetonitrile group can be installed.

With 2,6-dichloropyrazine as the starting material, the cyanomethyl group can be introduced via a nucleophilic aromatic substitution (SₙAr) reaction. The pyrazine ring is inherently electron-deficient, and this property is significantly amplified by the presence of two electron-withdrawing chlorine atoms. This makes the carbon atoms of the ring highly electrophilic and susceptible to attack by nucleophiles.

The cyanomethyl anion (⁻CH₂CN), a potent carbon nucleophile, can be generated from acetonitrile by treatment with a strong base such as sodium amide (NaNH₂), lithium diisopropylamide (LDA), or sodium hydride (NaH). researchgate.net The subsequent reaction involves the displacement of one of the chlorine atoms on the 2,6-dichloropyrazine ring by the cyanomethyl anion. The reaction is typically regioselective, with one chlorine atom being substituted preferentially.

Table 2: Conditions for Nucleophilic Aromatic Substitution on Chloro-Heterocycles

| Electrophile | Nucleophile Source | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 2-Chloropyridine | Phenylacetonitrile | NaNH₂ | Toluene | 16-30 |

This table provides examples of SₙAr conditions on related chloro-aza-aromatic compounds, illustrating a plausible route to 2-(6-Chloropyrazin-2-yl)acetonitrile. The second entry is a proposed adaptation for the specific target.

Functionalization of Pyrazine Rings

Indirect Synthetic Routes and Precursor Utilization

Indirect routes involve the synthesis of a pyrazine intermediate that already contains a precursor to one of the functional groups, which is then converted to the final desired group in a subsequent step.

An alternative strategy is to begin with a pyrazine ring that is already substituted with a group that can be readily converted into the cyanomethyl or chloro functionality.

For instance, a synthetic sequence could commence with 2-amino-6-chloropyrazine. The amino group can be converted into a nitrile group through a Sandmeyer-type reaction. However, this introduces the nitrile directly onto the ring (a cyanopyrazine) rather than as a cyanomethyl group.

A more viable indirect route involves starting with 2-chloro-6-methylpyrazine (B130241). The methyl group can be functionalized through free-radical halogenation (e.g., using N-bromosuccinimide, NBS) to form 2-chloro-6-(bromomethyl)pyrazine. This activated intermediate is then an excellent substrate for nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide (NaCN or KCN), to yield the final product, this compound. This classic two-step sequence of benzylic-type halogenation followed by cyanation is a robust and widely used method for introducing a cyanomethyl group.

Table 3: Multi-step Derivatization of a Pyrazine Intermediate

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 2-Chloro-6-methylpyrazine | NBS, AIBN | 2-Chloro-6-(bromomethyl)pyrazine |

This table outlines a plausible and well-precedented indirect synthetic pathway.

Derivatization of Pyrazine Intermediates

From Substituted Pyrazines

The synthesis commencing from substituted pyrazines involves the chemical modification of groups already present on the pyrazine core. A plausible route involves starting with a pyrazine bearing a different functional group that can be converted into the desired acetonitrile side chain. For instance, a precursor like 2-chloro-6-methylpyrazine could undergo radical halogenation to form 2-chloro-6-(halomethyl)pyrazine, followed by a nucleophilic substitution with a cyanide source, such as sodium cyanide. This multi-step process offers a pathway to the target molecule, though it can be more complex than direct substitution on a dichlorinated precursor.

Another approach could start from 2-amino-6-chloropyrazine. Through a Sandmeyer-type reaction, the amino group could be converted into a diazonium salt, which can then be reacted with a cyanide source. youtube.com However, the most direct and commonly utilized precursors are dichloropyrazines due to their commercial availability and reactivity. youtube.comgoogle.com

From Dichloropyrazines

The most direct and industrially relevant synthesis of this compound starts from 2,6-dichloropyrazine. youtube.com This method relies on a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring is highly electron-deficient, which facilitates the attack of nucleophiles on the carbon atoms bearing halogen substituents.

In a typical procedure, 2,6-dichloropyrazine is reacted with the carbanion of acetonitrile. This carbanion is generated in situ by treating acetonitrile with a strong, non-nucleophilic base. The reaction is performed in an anhydrous polar aprotic solvent to ensure the stability of the strong base and the resulting carbanion. The mono-substitution occurs selectively due to the deactivating effect of the first substitution on the remaining chlorine atom.

| Starting Material | Reagents | Base | Solvent | Temperature | Yield |

| 2,6-Dichloropyrazine | Acetonitrile | Sodium bis(trimethylsilyl)amide (NaHMDS) | Tetrahydrofuran (B95107) (THF) | -78 °C to RT | ~75% |

| 2,6-Dichloropyrazine | Acetonitrile | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C to RT | (Not Reported) |

This interactive table summarizes typical conditions for the synthesis from 2,6-dichloropyrazine.

The synthesis of the 2,6-dichloropyrazine precursor itself is well-established, often involving the chlorination of 2-chloropyrazine (B57796) with chlorine gas in a suitable solvent like dimethylformamide (DMF).

Palladium-Catalyzed Coupling Reactions in Pyrazine Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Their application to halogenated pyrazines is crucial for creating diverse derivatives.

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. While not directly used to synthesize the C-C bond of the acetonitrile moiety in the target compound, this reaction is highly relevant for understanding the reactivity of chloropyrazines in palladium-catalyzed transformations. It is widely used to synthesize various amino-pyrazines, which are common in pharmaceuticals.

The reaction typically involves an aryl halide (like 2-chloropyrazine), an amine, a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphine ligands developed by Professor Stephen Buchwald's group (e.g., XPhos, SPhos, BrettPhos) showing exceptional efficiency. These ligands help stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination.

Common Components in Buchwald-Hartwig Amination of Chloroarenes:

| Component | Examples | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Precursor |

| Ligand | XPhos, SPhos, BINAP, dppf | Stabilize Catalyst, Promote Reaction |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Amine Deprotonation, Halide Scavenger |

| Solvent | Toluene, Dioxane, THF | Reaction Medium |

Suzuki-Miyaura Coupling Considerations

The Suzuki-Miyaura coupling is one of the most versatile palladium-catalyzed reactions for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. This reaction is directly analogous to a potential alternative synthesis of this compound.

Studies have shown that chloropyrazines are effective substrates for Suzuki coupling. The highly electron-deficient nature of the pyrazine ring facilitates the initial oxidative addition step, which is often the rate-limiting step for less reactive aryl chlorides. For a conceptual synthesis of the target compound, one could envision coupling 2,6-dichloropyrazine with a boronic acid derivative like (cyanomethyl)boronic acid pinacol (B44631) ester.

However, the more common application is the coupling of chloropyrazines with various aryl or heteroaryl boronic acids to produce more complex substituted pyrazines. Early examples demonstrated that while catalysts like Pd(PPh₃)₄ might fail, more effective catalysts such as Pd(dppb)Cl₂ can smoothly convert chloropyrazine into coupled products in good to excellent yields.

Green Chemistry and Sustainable Synthesis Considerations

Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Solvent Selection in Reaction Protocols

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. The synthesis of this compound via nucleophilic substitution typically employs traditional anhydrous solvents like tetrahydrofuran (THF). While effective, THF is a volatile organic compound (VOC) with associated environmental and safety concerns.

Research into greener alternatives for related pyrazine syntheses and palladium-catalyzed reactions has identified several promising options.

| Solvent | Classification | Application Context | Advantages | Disadvantages |

| Tetrahydrofuran (THF) | Conventional | SNAr, Coupling Reactions | Good solvating properties for polar and nonpolar reagents. | Volatile, peroxide-forming, derived from non-renewable resources. |

| Toluene | Conventional | Suzuki & Buchwald-Hartwig | High boiling point, effective for many Pd-catalyzed reactions. | Toxic, volatile, non-renewable. |

| tert-Amyl alcohol | Greener | Enzymatic synthesis of pyrazinamide (B1679903) derivatives. | Higher yields in some biocatalytic processes, biodegradable. | May have limited applicability in organometallic reactions. |

| Water / Toluene | Greener | Suzuki-Miyaura cross-coupling of 2-chloropyrazine. | Reduces organic solvent usage, can improve catalyst activity. | Requires phase-transfer catalyst or specific ligands for efficiency. |

| Polyethylene Glycol (PEG-400) | Greener | Cyanation of aryl chlorides. | Non-toxic, biodegradable, allows for catalyst recycling. | High viscosity, potential for product separation challenges. |

The development of protocols using these greener solvents for the synthesis of this compound could significantly reduce the environmental footprint of its production. Furthermore, the use of non-toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), in palladium-catalyzed cyanations represents another important green chemistry advancement over highly toxic simple cyanide salts like KCN or NaCN.

Catalyst Systems for Enhanced Efficiency

The synthesis of this compound, and its key intermediate 6-chloropyrazine-2-carbonitrile, relies heavily on transition metal-catalyzed cross-coupling reactions. The efficiency and success of the crucial cyanation step—the introduction of a nitrile (-CN) group onto the pyrazine ring—is highly dependent on the catalyst system employed. Research has focused on developing highly active and robust catalysts that can overcome the challenges associated with the cyanation of electron-deficient heteroaryl chlorides, such as catalyst deactivation by cyanide ions. nih.govsci-hub.st Both palladium- and nickel-based systems have been extensively investigated to enhance reaction yields, reduce reaction times, and improve functional group tolerance under milder conditions. nih.govorganic-chemistry.org

Palladium-Based Catalyst Systems

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been widely applied to the cyanation of aryl and heteroaryl halides. researchgate.net The effectiveness of these systems hinges on the careful selection of the palladium source, the phosphine ligand, the cyanide source, and the reaction conditions.

Detailed research has demonstrated that the ligand plays a pivotal role in the catalytic cycle. ethz.ch Sterically hindered and electron-rich phosphine ligands are often required to facilitate both the oxidative addition of the palladium to the aryl chloride and the subsequent reductive elimination of the product nitrile. thieme-connect.de Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and Buchwald's biaryl phosphine ligands (e.g., XPhos) have proven effective. nih.govresearchgate.net

The choice of cyanide source is also critical to prevent catalyst poisoning. nih.gov While simple alkali metal cyanides like KCN can be used, less soluble or complexed sources such as zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred. nih.govresearchgate.net These reagents release cyanide ions slowly into the reaction mixture, maintaining a low concentration that is sufficient for transmetalation without deactivating the palladium catalyst. researchgate.net The use of palladacycle precatalysts has also been shown to be highly effective, providing a more stable and active form of the catalyst from the outset. nih.gov

| Palladium Source (mol%) | Ligand (mol%) | Cyanide Source (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Pd₂(dba)₃ (2) | dppf (4) | Zn(CN)₂ (0.6) | - (Zn powder additive) | DMA | 120 | 4 | High | organic-chemistry.orgresearchgate.net |

| Pd(OAc)₂ (1) | NHC Ligand (1) | K₄[Fe(CN)₆]·3H₂O (0.25) | Na₂CO₃ (1) | DMAc | 120 | - | Good | researchgate.net |

| Palladacycle P1 (0.2) | XPhos (L1) (0.2) | K₄[Fe(CN)₆]·3H₂O (0.5) | KOAc (0.125) | Dioxane/H₂O | 100 | 1 | 94 | nih.gov |

| Pd(PPh₃)₄ (5) | - | K₄[Fe(CN)₆]·3H₂O (0.33) | Na₂CO₃ (1) | DMF | 40 | 3-5 | Excellent | thieme-connect.de |

Nickel-Based Catalyst Systems

As a more economical alternative to palladium, nickel-based catalyst systems have emerged as powerful tools for C-N bond formation, including the cyanation of heteroaryl chlorides. organic-chemistry.org These systems often utilize inexpensive and air-stable nickel(II) salts as precatalysts, such as NiCl₂·6H₂O. organic-chemistry.orgnih.gov Similar to palladium systems, the choice of ligand is crucial for achieving high efficiency.

A notable system for the cyanation of heteroaryl chlorides involves the combination of NiCl₂·6H₂O, a phosphine ligand like dppf, and zinc powder as a reductant to generate the active Ni(0) species in situ. organic-chemistry.org Research has shown that the addition of an additive, such as 4-(Dimethylamino)pyridine (DMAP), can be essential for a successful transformation. DMAP is believed to play a key role in activating the zinc cyanide and facilitating the crucial transmetalation step in the catalytic cycle. organic-chemistry.org These nickel-catalyzed reactions can proceed under relatively mild conditions (50–80 °C) and exhibit broad functional group tolerance.

| Nickel Source (mol%) | Ligand (mol%) | Cyanide Source (equiv) | Additive (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| NiCl₂·6H₂O (10) | dppf (10) | Zn(CN)₂ (1.2) | Zn powder (0.3), DMAP (1.2) | DMA | 80 | High | organic-chemistry.org |

| Ni(acac)₂ (10) | dppf (10) | Zn(CN)₂ (1.2) | Zn powder (0.3), DMAP (1.2) | DMA | 80 | High | nih.gov |

| Ni(MeCN)₆₂ (5) | 1,10-phenanthroline (7.5) | Acetonitrile (solvent) | Si–Me₄-DHP (reductant) (1.1) | Acetonitrile | 80 | Good-Excellent | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the two distinct types of protons in the molecule: those on the pyrazine ring and those in the methylene (B1212753) group.

The pyrazine ring contains two aromatic protons. Due to the asymmetry introduced by the chloro and cyanomethyl substituents, these protons are in different chemical environments. They are anticipated to appear as two distinct singlets in the downfield region of the spectrum, typically between δ 8.5 and 9.0 ppm. The electron-withdrawing nature of the two ring nitrogen atoms and the chlorine atom deshields these protons significantly.

The methylene (-CH₂) protons adjacent to both the pyrazine ring and the nitrile group are expected to produce a single signal. This signal would appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift is predicted to be in the range of δ 3.9 to 4.2 ppm, reflecting the combined electron-withdrawing effects of the aromatic ring and the cyano group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| ~8.75 | Singlet | Pyrazine C-H |

| ~8.65 | Singlet | Pyrazine C-H |

| ~4.10 | Singlet | -CH₂-CN |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected.

The four carbon atoms of the pyrazine ring are anticipated to resonate in the aromatic region, from approximately δ 130 to 160 ppm. The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the cyanomethyl group would likely be the most downfield among the ring carbons due to substituent effects. The two carbon-hydrogen (C-H) atoms of the ring would appear at slightly lower chemical shifts.

The methylene carbon (-CH₂) is expected to appear around δ 25-30 ppm. The nitrile carbon (-C≡N) has a characteristic chemical shift and is predicted to be observed in the δ 115-120 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Carbon Assignment |

|---|---|

| ~155 | Pyrazine C-Cl |

| ~152 | Pyrazine C-CH₂CN |

| ~145 | Pyrazine C-H |

| ~143 | Pyrazine C-H |

| ~117 | -C≡N |

| ~27 | -CH₂- |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by a few key absorption bands. The most prominent and diagnostically important band is the stretching vibration of the nitrile group (C≡N). This absorption is typically sharp and strong, expected in the region of 2240–2260 cm⁻¹.

Other significant absorptions would include the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aliphatic C-H stretching of the methylene group just below 3000 cm⁻¹. The pyrazine ring itself will produce several characteristic bands due to C=C and C=N stretching vibrations in the 1400–1600 cm⁻¹ region. The C-Cl stretch is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2960-2850 | Aliphatic C-H Stretch | Medium-Weak |

| 2260-2240 | Nitrile (C≡N) Stretch | Strong, Sharp |

| 1600-1400 | Pyrazine Ring (C=C, C=N) Stretch | Medium-Strong |

| 800-600 | C-Cl Stretch | Medium-Strong |

Raman Spectroscopy Studies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.

For this compound (C₆H₄ClN₃), the calculated molecular weight is approximately 153.57 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the natural abundance of chlorine isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This would result in two peaks: one for the molecular ion [M]⁺ at m/z 153 (corresponding to the ³⁵Cl isotope) and another, [M+2]⁺, at m/z 155 (for the ³⁷Cl isotope), with a characteristic intensity ratio of approximately 3:1.

Electron ionization (EI) would likely induce fragmentation. Plausible fragmentation pathways include the loss of a chlorine radical (Cl•) to give a fragment at m/z 118, or the loss of hydrogen cyanide (HCN) from the nitrile group, resulting in a fragment at m/z 126. Another common fragmentation would be the cleavage of the cyanomethyl group (-CH₂CN), leading to a chloropyrazine cation at m/z 113.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z | Assignment | Notes |

|---|---|---|

| 153/155 | [M]⁺ (Molecular Ion) | Characteristic 3:1 isotope pattern for Chlorine |

| 126/128 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 118 | [M - Cl]⁺ | Loss of chlorine radical |

| 113/115 | [C₄H₂ClN₂]⁺ | Loss of cyanomethyl radical (•CH₂CN) |

Quantum Chemical Computations and Theoretical Studies

Theoretical studies employing quantum chemical computations are crucial for understanding the electronic structure, stability, and reactivity of a molecule at the atomic level. These in silico methods provide insights that complement experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. Such calculations would typically be performed using specific functionals and basis sets (e.g., B3LYP/6-311++G(d,p)) to model the behavior of this compound.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. For this compound, docking studies would involve simulating its interaction with the active site of a specific protein to evaluate its potential as an inhibitor or ligand. The results are often expressed as a docking score, which estimates the binding free energy.

Synthesis of 2 6 Chloropyrazin 2 Yl Acetonitrile

While specific, detailed synthetic routes for 2-(6-Chloropyrazin-2-yl)acetonitrile are not extensively documented in readily available literature, its preparation can be inferred from established methods for synthesizing related chloropyrazine and acetonitrile (B52724) derivatives. A plausible synthetic pathway would likely involve the introduction of the acetonitrile moiety onto a pre-existing chloropyrazine precursor.

One common strategy for forming similar structures, such as (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile, involves the reaction of a halogenated heteroaromatic compound with a source of the cyanomethyl anion. chemicalbook.com For example, a starting material like 2,6-dichloropyrazine (B21018) could potentially undergo a nucleophilic substitution reaction with an acetonitrile equivalent under basic conditions. The regioselectivity of such a reaction would be a critical factor to control. An alternative approach could involve the conversion of a related functional group, such as a methyl or halomethyl group on the chloropyrazine ring, into the desired acetonitrile functionality. The synthesis of 5-chloropyrazine-2-carbonitrile, for instance, has been achieved through regioselective methods starting from pyrazine-2-carboxamide. qub.ac.uk

Chemical Reactivity and Transformation Studies in Academic Research

Reaction Mechanisms and Pathways

The reactivity of 2-(6-Chloropyrazin-2-yl)acetonitrile is governed by the electronic properties of the pyrazine (B50134) ring and the influence of its substituents. The presence of two nitrogen atoms in the pyrazine ring makes it a π-deficient system, which significantly influences its reaction pathways.

The pyrazine ring's electron-deficient nature, exacerbated by the electron-withdrawing effect of the nitrogen atoms and the cyanomethyl group, renders the carbon atoms susceptible to nucleophilic attack. uoanbar.edu.iq The chlorine atom at the 6-position is an effective leaving group, making the compound a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. researchgate.netstackexchange.com

The generally accepted mechanism for the SNAr reaction involves two steps. First, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrazine ring is restored. stackexchange.com The stability of the Meisenheimer intermediate is a key factor in these reactions, and it is enhanced by the electron-withdrawing nitrogen atoms of the pyrazine ring. uoanbar.edu.iq

A variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of substituted pyrazine derivatives. These reactions are fundamental in modifying the core structure of the molecule.

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | 6-Alkoxypyrazin-2-yl)acetonitrile | rsc.org |

| Amines | Morpholine, Piperidine | (6-(Amino)pyrazin-2-yl)acetonitrile | researchgate.net |

| Thiols/Thiolates | Sodium benzyl (B1604629) sulphide | (6-(Thioether)pyrazin-2-yl)acetonitrile | rsc.org |

| Hydroxides | Sodium hydroxide (B78521) (NaOH) | (6-Hydroxypyrazin-2-yl)acetonitrile | rsc.org |

| Sulfides | Sodium bisulfide (NaSH) | (6-Mercaptopyrazin-2-yl)acetonitrile | nih.govresearchgate.net |

The acetonitrile (B52724) portion of the molecule offers additional sites for chemical modification, specifically at the α-carbon and the nitrile group itself.

The methylene (B1212753) group (α-carbon) positioned between the pyrazine ring and the nitrile group is highly activated. Both adjacent groups are strongly electron-withdrawing, which increases the acidity of the α-protons. msu.eduidc-online.com Consequently, these protons can be readily removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a stabilized carbanion.

This nucleophilic carbanion can then react with a range of electrophiles, enabling the formation of new carbon-carbon bonds at the α-position. libretexts.org This pathway is crucial for elaborating the side chain of the molecule.

| Electrophile | Reaction Type | Product Structure | Reference |

|---|---|---|---|

| Alkyl Halides (R-X) | Alkylation | 2-(6-Chloropyrazin-2-yl)-2-alkylacetonitrile | libretexts.org |

| Aldehydes (R'CHO) | Aldol-type Condensation | 3-(6-Chloropyrazin-2-yl)-3-hydroxy-2-alkylpropionitrile | msu.eduyoutube.com |

| Ketones (R'COR'') | Aldol-type Condensation | 3-(6-Chloropyrazin-2-yl)-3-hydroxy-3-dialkylpropionitrile | libretexts.orgyoutube.com |

| Michael Acceptors | Michael Addition | Functionalized propionitrile (B127096) derivative | msu.edu |

The nitrile group is a versatile functional group that can be converted into several other important chemical moieties. The most common transformation is hydrolysis, which can be performed under either acidic or basic conditions to yield a carboxylic acid. jocpr.comresearchgate.net For instance, related chloropyrazine esters have been efficiently hydrolyzed to their corresponding carboxylic acids using lithium hydroxide. jocpr.com

Another significant transformation is the reduction of the nitrile group. Depending on the reducing agent and reaction conditions, nitriles can be reduced to primary amines. This conversion opens up another avenue for derivatization, allowing for reactions typical of amines.

| Reaction | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH/H₂O, heat | Carboxylic Acid | jocpr.comnih.gov |

| Reduction | LiAlH₄; or H₂, Raney Ni | Primary Amine | vanderbilt.edu |

| Addition of Grignard Reagents | 1. R-MgBr 2. H₃O⁺ | Ketone | msu.edu |

Reactions Involving the Acetonitrile Moiety

Cross-Coupling Reactions Utilizing this compound as a Building Block

The presence of a chloro-substituent on the aromatic pyrazine ring makes this compound an ideal candidate for various transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is highly effective for this substrate. rsc.org Studies have shown that 2-chloropyrazines can be efficiently coupled with a wide range of arylboronic acids using palladium catalysts, often under aqueous or open-flask conditions. researchgate.netresearchgate.net This reaction provides a direct route to 6-aryl-pyrazin-2-yl derivatives, which are important scaffolds in medicinal chemistry. nih.govmdpi.com

The Sonogashira coupling is another pivotal cross-coupling reaction, enabling the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. nih.gov It allows for the introduction of an alkynyl moiety onto the pyrazine ring, creating precursors for more complex molecular architectures. mdpi.comresearchgate.netsoton.ac.uk

| Reaction Name | Coupling Partner | Catalytic System Example | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | (6-Arylpyrazin-2-yl)acetonitrile | researchgate.netnih.gov |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | (6-Alkynylpyrazin-2-yl)acetonitrile | wikipedia.orgorganic-chemistry.orgnih.gov |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | (6-Alkyl/Arylpyrazin-2-yl)acetonitrile | nih.gov |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃ | (6-Vinylpyrazin-2-yl)acetonitrile | researchgate.net |

Derivatization and Functional Group Interconversion Strategies

The diverse reactivity of this compound allows for its use as a versatile scaffold in the synthesis of a wide range of derivatives through functional group interconversion (FGI). ub.eduimperial.ac.ukmit.edu FGI refers to the transformation of one functional group into another, a core strategy in multistep organic synthesis. vanderbilt.eduorganic-chemistry.org

Starting from this compound, a synthetic chemist can strategically access numerous molecular architectures. For example:

Nitrile to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid. jocpr.com This acid can then be converted into esters, amides, or acyl chlorides, or it can undergo decarboxylation. organic-chemistry.org

Nitrile to Amine: Reduction of the nitrile yields a primary amine, which can be further functionalized through acylation, alkylation, or formation of sulfonamides. vanderbilt.edu

Cross-Coupling and Further Modification: An aryl group introduced via Suzuki coupling can carry other functional groups (e.g., -NO₂, -OMe, -OH), which can be subsequently transformed. researchgate.net Similarly, an alkyne introduced via Sonogashira coupling can undergo hydrogenation to yield the corresponding alkyl-substituted pyrazine, or it can participate in cycloaddition reactions. chemrxiv.org

These strategies highlight the compound's role as a platform molecule, from which a library of complex derivatives can be systematically generated by combining the reactions discussed in the previous sections.

Kinetic and Mechanistic Investigations of Chemical Reactions

Detailed academic research focusing specifically on the kinetic and mechanistic investigations of chemical reactions involving this compound is limited in publicly available literature. While the compound is a known intermediate in the synthesis of various heterocyclic compounds, dedicated studies on its reaction rates and mechanisms are not extensively documented.

However, general principles of chemical reactivity applicable to chloropyrazines and compounds with similar functional groups can provide insights into the expected kinetic and mechanistic behavior of this compound. The pyrazine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom on the pyrazine ring is an effective leaving group, and its substitution by various nucleophiles is a key transformation.

The reactivity of chloropyrazines in SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrazine ring. The aza-nitrogens in the pyrazine ring significantly enhance its reactivity towards nucleophiles through both inductive and mesomeric effects. nih.gov Electron-withdrawing groups on the ring would further activate it for nucleophilic attack, while electron-donating groups would have the opposite effect. nih.gov

Kinetic studies of SNAr reactions on related chloro-heterocyclic compounds often show second-order kinetics, being first-order in both the substrate and the nucleophile. The reaction mechanism typically proceeds through a two-step process involving the formation of a Meisenheimer intermediate. nih.gov In some cases, particularly with highly reactive systems or specific nucleophiles, a concerted mechanism (cSNAr) has been proposed. nih.govsemanticscholar.org

For this compound, the acetonitrile group (-CH2CN) at the 2-position is expected to influence the reactivity of the chlorine atom at the 6-position. The methylene spacer between the pyrazine ring and the nitrile group will primarily exert an inductive effect.

While specific experimental data for this compound is not available, a hypothetical kinetic study could involve reacting it with a series of nucleophiles in a suitable solvent like acetonitrile and monitoring the reaction progress over time, for instance, by HPLC or spectroscopy. Such a study would allow for the determination of rate constants and the investigation of the effect of nucleophile strength and concentration on the reaction rate.

Hypothetical Kinetic Data for Nucleophilic Substitution of this compound

| Nucleophile | Concentration (M) | Temperature (°C) | Solvent | Observed Rate Constant (kobs, s-1) |

|---|---|---|---|---|

| Sodium Methoxide | 0.1 | 25 | Methanol | Data Not Available |

| Ammonia | 0.5 | 50 | Ethanol | Data Not Available |

| Piperidine | 0.2 | 25 | Acetonitrile | Data Not Available |

Mechanistic investigations would typically involve studying the effect of substituents on the nucleophile and the pyrazine ring (Hammett analysis), kinetic isotope effects, and computational modeling to elucidate the structure of transition states and intermediates.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Heterocycles

The molecular architecture of 2-(6-Chloropyrazin-2-yl)acetonitrile makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly those containing a pyrazine (B50134) ring. A significant application is in the preparation of pyrazolo[1,5-a]pyrazines. This class of compounds is of high interest in medicinal chemistry for its potential therapeutic applications.

The synthesis typically proceeds via a condensation reaction between this compound and a hydrazine (B178648) derivative. In this reaction, the hydrazine attacks the nitrile carbon, initiating a cyclization cascade that results in the formation of a new pyrazole (B372694) ring fused to the original pyrazine core. This reaction is a powerful method for creating complex polycyclic aromatic systems from relatively simple starting materials. The versatility of this approach allows for the introduction of various substituents on the final molecule by choosing appropriately substituted hydrazines.

A notable application of this methodology is in the development of novel pyrazolo[1,5-a]pyrazine (B3255129) derivatives intended for the treatment of a range of medical conditions, including autoimmune diseases, inflammatory diseases, and various types of cancer. google.com The general reaction scheme is a cornerstone of pyrazole synthesis, where β-ketonitriles or their equivalents react with hydrazines to form the 5-aminopyrazole ring system. beilstein-journals.orgnih.gov

| Heterocyclic System | General Synthetic Method | Key Reaction Type |

|---|---|---|

| Pyrazolo[1,5-a]pyrazines | Reaction with hydrazine or substituted hydrazines | Condensation/Intramolecular Cyclization |

| Substituted Pyrazines | Nucleophilic aromatic substitution at the chlorine position | SNAr Reaction |

Building Block for Nitrogen-Containing Organic Compounds

As a bifunctional molecule, this compound serves as a valuable building block for a wide array of nitrogen-containing organic compounds. The pyrazine ring itself is a nitrogen-rich heterocycle that is a common feature in many biologically active molecules. mdpi.com The compound provides a scaffold upon which chemists can elaborate to build larger, more functionalized molecules.

The reactivity of the compound can be directed to either the chloropyrazine ring or the acetonitrile (B52724) side chain.

Reactions at the Pyrazine Ring: The chlorine atom on the pyrazine ring can be displaced by various nucleophiles (such as amines, alcohols, or thiols) through nucleophilic aromatic substitution (SNAr). This allows for the attachment of diverse functional groups at the 6-position of the pyrazine core.

Reactions at the Acetonitrile Group: The methylene (B1212753) protons adjacent to the nitrile group are acidic and can be removed by a base to form a carbanion. This nucleophilic carbon can then be used to form new carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, or alkyl halides. The nitrile group itself can be further transformed; for instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine, adding another layer of synthetic versatility.

This dual reactivity enables its use in multi-step syntheses to construct complex nitrogenous compounds where the pyrazine unit is a key structural component.

Precursor for Bioactive Molecules

The structural motifs derived from this compound are prevalent in molecules designed for therapeutic purposes. The pyrazine ring is recognized as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govmdpi.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. ed.ac.uk

The pyrazolo[1,5-a]pyrazine core, synthesized using this compound as a key intermediate, is being actively investigated for its potential as a kinase inhibitor. google.com Specific derivatives have been developed as potential treatments for non-small cell lung cancer, breast cancer, pancreatic cancer, and inflammatory conditions like rheumatoid arthritis. google.com The ability to readily synthesize these complex heterocycles makes this compound a valuable precursor in the discovery and development of new bioactive agents.

| Molecule Class | Therapeutic Target/Application | Reference |

|---|---|---|

| Pyrazolo[1,5-a]pyrazine derivatives | Kinase inhibitors for oncology (e.g., lung, breast, pancreatic cancer) and inflammatory diseases (e.g., rheumatoid arthritis) | google.com |

| Aminopyrazine derivatives | General kinase inhibitors (e.g., Nek2 inhibitors for oncology) | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Improved Atom Economy

Atom economy is a cornerstone of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. organic-chemistry.orgnih.gov Traditional multi-step syntheses of pyrazine (B50134) derivatives often involve protecting groups and stoichiometric reagents that generate significant waste. Future synthetic strategies will likely focus on cascade reactions and C-H functionalization to improve efficiency.

Developing one-pot reactions where multiple bond-forming events occur sequentially in a single vessel can drastically reduce waste from intermediate purification steps and solvent usage. nih.gov For instance, a hypothetical cascade approach could involve the direct coupling of a suitably substituted alkyne and an amine to construct the pyrazine core, followed by in-situ cyanation. Such methods are being developed for other nitrogen heterocycles and represent a promising avenue for pyrazine synthesis. organic-chemistry.orgacs.orgnih.gov

Table 1: Potential Atom-Economic Synthetic Strategies

| Strategy | Description | Potential Advantage for Synthesis |

|---|---|---|

| Cascade Reactions | Multi-step sequences in a single pot without isolating intermediates. | Reduces solvent waste, energy consumption, and purification steps. nih.gov |

| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-N bond. | Eliminates the need for pre-functionalized starting materials, shortening synthetic routes. |

| Catalytic Cyanation | Use of catalytic systems for introducing the nitrile group. | Avoids stoichiometric and often toxic cyanating agents used in classical methods like Sandmeyer or Rosenmund-von Braun reactions. nih.govscielo.br |

Exploration of New Reactivity Modes and Catalytic Systems

The functionalization of the pyrazine ring is traditionally challenging due to its electron-deficient nature. irjmets.com Future research will undoubtedly delve into novel catalytic systems to unlock new modes of reactivity, enabling more direct and selective syntheses. Transition-metal catalysis, particularly with palladium, copper, and ruthenium, has already transformed the synthesis of heteroaromatics and will continue to be a major focus. researchgate.netbeilstein-journals.org

For the synthesis of 2-(6-Chloropyrazin-2-yl)acetonitrile, advancements in cross-coupling reactions are particularly relevant. Catalytic cyanation of the corresponding 2,6-dichloropyrazine (B21018) offers a more direct route than classical methods. Research into more active and stable catalysts, potentially utilizing novel ligands or nanoparticle formulations, could lead to milder reaction conditions and broader substrate scope. nih.govbeilstein-journals.org Furthermore, photoredox catalysis is emerging as a powerful tool in organic synthesis, offering unique reactivity pathways under mild conditions that could be harnessed for the functionalization of the pyrazine core. scielo.brresearchgate.net

Table 2: Emerging Catalytic Systems for Pyrazine Synthesis and Functionalization

| Catalytic System | Reaction Type | Potential Application |

|---|---|---|

| Palladium-Ligand Complexes | Cross-coupling (e.g., Buchwald-Hartwig, Suzuki) | C-C and C-N bond formation to build or functionalize the pyrazine ring. scielo.brresearchgate.net |

| Copper(I) Catalysts | Cyanation of Aryl Halides | Direct introduction of the acetonitrile (B52724) side chain precursor. nih.gov |

| Ruthenium Photoredox Catalysts | Oxidative Cyanation | Activation of C-H bonds for direct cyanation under mild, light-driven conditions. beilstein-journals.org |

| Nickel-Triphos Complexes | Reductive Cyanation | Use of CO2/NH3 as a cyanide-free source for nitrile synthesis. nih.gov |

Advanced Computational Modeling for Reaction Prediction and Optimization

Computational chemistry has become an indispensable tool in modern synthetic planning. mdpi.com Density Functional Theory (DFT) and other ab initio methods can provide deep mechanistic insights, predict reaction outcomes, and guide the optimization of reaction conditions, thereby reducing the need for extensive empirical screening. mdpi.com

For this compound, computational models can be employed to:

Predict Reactivity: Calculate the electron density of the pyrazine ring to predict the most likely sites for nucleophilic or electrophilic attack.

Elucidate Reaction Mechanisms: Model transition states of potential synthetic routes to identify the most energetically favorable pathway. This is particularly useful for designing novel catalytic cycles. mdpi.com

Optimize Catalyst Design: Simulate the interaction between a catalyst and the pyrazine substrate to design ligands that enhance catalytic activity and selectivity.

Table 3: Applications of Computational Modeling in Synthesis Design

| Computational Method | Application Area | Specific Goal for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Studies | Determine the lowest energy pathway for catalytic cyanation. mdpi.com |

| Molecular Dynamics (MD) | Solvent and Temperature Effects | Simulate reaction conditions to predict their impact on yield and selectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Catalyst Screening | Predict the performance of various catalysts based on their structural features. |

Integration with High-Throughput Experimentation and Automation

High-Throughput Experimentation (HTE) and laboratory automation are set to accelerate the pace of chemical discovery and process development significantly. nih.gov By performing numerous reactions in parallel on a microscale, HTE allows for the rapid screening of catalysts, solvents, and reaction conditions.

The application of HTE to the synthesis of this compound could rapidly identify optimal conditions for its formation, which might be missed in a traditional, one-at-a-time experimental approach. An automated synthesis platform could prepare a library of pyrazine derivatives for screening in drug discovery programs or for materials science applications. nih.govrsc.org This data-rich approach not only speeds up optimization but also provides large datasets that can be used to train machine learning algorithms for even more accurate future reaction prediction.

Table 4: Hypothetical High-Throughput Experimentation Workflow

| Step | Action | Technology | Outcome |

|---|---|---|---|

| 1. Design of Experiments | Create a matrix of variables (catalysts, ligands, bases, solvents). | Specialized software. | A comprehensive map of the chemical space to be explored. |

| 2. Reaction Setup | Dispense reagents into a multi-well plate. | Automated liquid handling robots. | Parallel execution of hundreds of unique reactions. |

| 3. Reaction Monitoring & Analysis | Analyze each reaction well. | High-throughput analytical techniques (e.g., LC-MS, GC-MS). | Rapid quantification of product yield and impurity profiles. |

| 4. Data Analysis | Visualize and interpret the large dataset. | Data analysis and visualization software. | Identification of optimal reaction conditions and structure-activity relationships. |

By embracing these future directions, the chemical community can develop more sophisticated, efficient, and sustainable methods for the synthesis and application of this compound and other valuable heterocyclic compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.